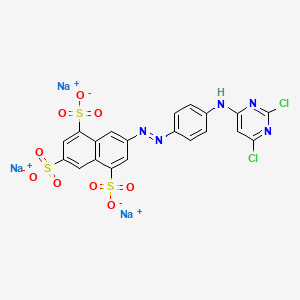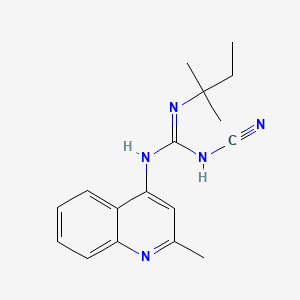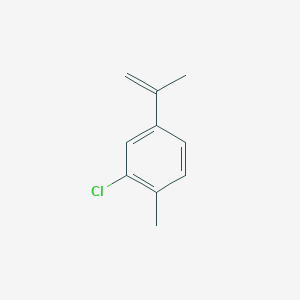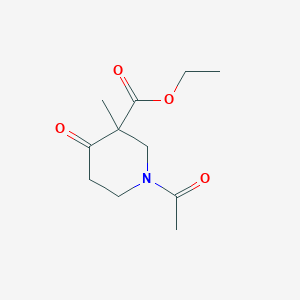
2-Cyclopenten-1-ol, 4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-ol, 4,4-dimethyl- is an organic compound with the molecular formula C7H12O It is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon and two methyl groups (-CH3) attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-ol, 4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-ol with a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of 2-Cyclopenten-1-ol, 4,4-dimethyl- often involves the use of catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: 2-Cyclopenten-1-ol, 4,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, pyridine
Major Products:
Oxidation: 2-Cyclopenten-1-one, 4,4-dimethyl-
Reduction: 2-Cyclopentanol, 4,4-dimethyl-
Substitution: 2-Cyclopenten-1-yl ethers or esters
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-ol, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-ol, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their functions and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopenten-1-one, 4,4-dimethyl-
- 2-Cyclopenten-1-ol, 3,4-dimethyl-
- 2-Cyclopenten-1-one, 3,4-dimethyl-
Comparison: 2-Cyclopenten-1-ol, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its steric and electronic properties. This structural feature distinguishes it from other similar compounds, affecting its reactivity and potential applications. For example, the presence of the hydroxyl group in 2-Cyclopenten-1-ol, 4,4-dimethyl- allows for hydrogen bonding, which can enhance its solubility and interaction with biological targets compared to its ketone counterparts.
Eigenschaften
CAS-Nummer |
68757-99-3 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-4,6,8H,5H2,1-2H3 |
InChI-Schlüssel |
FIXNXSZNZDNVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)

![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)





![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
